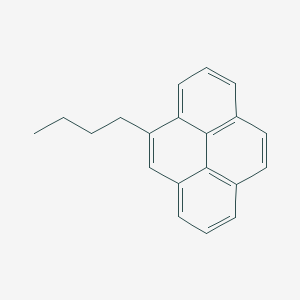
4-Butylpyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electrochemical properties. Pyrene and its derivatives have been extensively studied due to their applications in organic electronics, photodynamic therapy, and as fluorescent probes . This compound, specifically, has a butyl group attached to the fourth position of the pyrene ring, which can influence its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylpyrene typically involves the functionalization of pyrene at the fourth position. One common method is the Friedel-Crafts alkylation, where pyrene is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include using continuous flow reactors and advanced purification techniques like column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylpyrene can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-4-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the pyrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Pyrene-4-carboxylic acid.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butylpyrene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological systems due to its strong fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy for treating cancer.
Industry: Utilized in the development of organic semiconductors and light-emitting devices.
Wirkmechanismus
The mechanism of action of 4-Butylpyrene in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can induce cell death in cancer cells. The butyl group enhances the compound’s solubility and cellular uptake, making it more effective in biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyrene: Similar structure but with a methyl group instead of a butyl group.
4-Ethylpyrene: Contains an ethyl group at the fourth position.
4-Propylpyrene: Has a propyl group at the fourth position.
Uniqueness
4-Butylpyrene is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it particularly useful in applications where enhanced solubility and cellular uptake are desired .
Eigenschaften
CAS-Nummer |
104715-86-8 |
|---|---|
Molekularformel |
C20H18 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
4-butylpyrene |
InChI |
InChI=1S/C20H18/c1-2-3-6-16-13-17-9-4-7-14-11-12-15-8-5-10-18(16)20(15)19(14)17/h4-5,7-13H,2-3,6H2,1H3 |
InChI-Schlüssel |
XBPKYALGMCFNAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
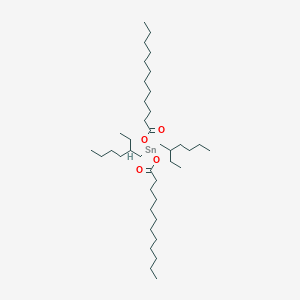
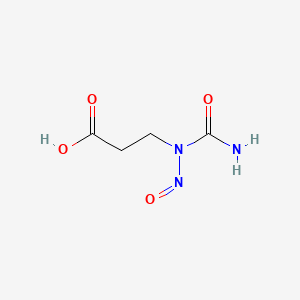
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
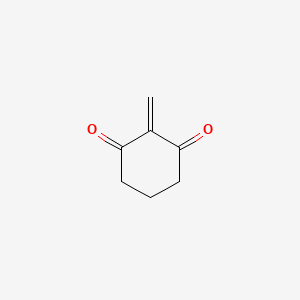
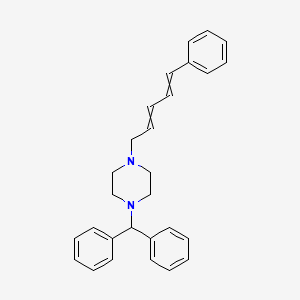
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
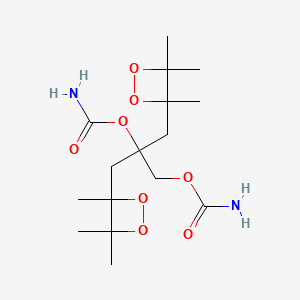
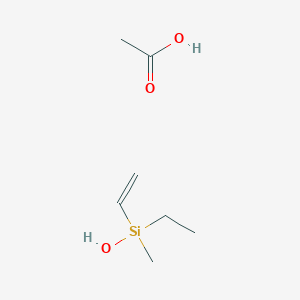
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)
